N-ethyl-2',3',4'-trimethoxybiphenyl-3-carboxamide
Description
N-ethyl-2’,3’,4’-trimethoxybiphenyl-3-carboxamide: is an organic compound that belongs to the class of biphenyl carboxamides This compound is characterized by the presence of an ethyl group attached to the nitrogen atom, and three methoxy groups attached to the biphenyl structure The carboxamide group is located at the 3-position of the biphenyl ring
Properties
IUPAC Name |
N-ethyl-3-(2,3,4-trimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-5-19-18(20)13-8-6-7-12(11-13)14-9-10-15(21-2)17(23-4)16(14)22-3/h6-11H,5H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWMBXJXPDSNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2’,3’,4’-trimethoxybiphenyl-3-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction between a carboxylic acid derivative and an amine. In this case, the ethyl group is introduced through the use of ethylamine.
Industrial Production Methods: Industrial production of N-ethyl-2’,3’,4’-trimethoxybiphenyl-3-carboxamide may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxamide group.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions at the methoxy groups.
Major Products:
Oxidation: Hydroxylated biphenyl carboxamides.
Reduction: Aminated biphenyl derivatives.
Substitution: Biphenyl derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: N-ethyl-2’,3’,4’-trimethoxybiphenyl-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and interact with various enzymes makes it a valuable tool in biochemical studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, N-ethyl-2’,3’,4’-trimethoxybiphenyl-3-carboxamide can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-ethyl-2’,3’,4’-trimethoxybiphenyl-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
- N-methyl-2’,3’,4’-trimethoxybiphenyl-3-carboxamide
- N-propyl-2’,3’,4’-trimethoxybiphenyl-3-carboxamide
- N-ethyl-2’,3’,4’-trimethoxybiphenyl-4-carboxamide
Comparison: N-ethyl-2’,3’,4’-trimethoxybiphenyl-3-carboxamide is unique due to the specific positioning of the carboxamide group and the ethyl group. Compared to its analogs, this compound may exhibit different reactivity and biological activity due to these structural differences. For example, the position of the carboxamide group can influence the compound’s ability to interact with enzymes and receptors, while the length of the alkyl chain (ethyl vs. methyl or propyl) can affect its solubility and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
